6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromene core, a morpholine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chloro Group: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the chromene core.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF, electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in various biological assays to study its effects on cell proliferation, apoptosis, and other cellular processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as cyclin-dependent kinases (Cdks) and phosphatases, which play critical roles in cell cycle regulation and signal transduction.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
Cell Cycle Arrest: By inhibiting key enzymes and receptors, the compound can induce cell cycle arrest at specific phases, leading to reduced cell proliferation and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: This compound shares structural similarities with 6-chloro-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide and exhibits similar biological activities.
6-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide: Another structurally related compound with comparable pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H21ClN2O4 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
6-chloro-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O4/c23-16-6-7-20-17(12-16)19(26)13-21(29-20)22(27)24-14-18(15-4-2-1-3-5-15)25-8-10-28-11-9-25/h1-7,12-13,18H,8-11,14H2,(H,24,27) |
InChI Key |
QNUVAMWTEAYBTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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